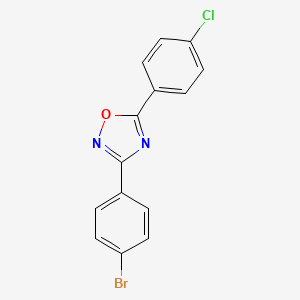

3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

描述

3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two phenyl groups substituted with bromine and chlorine atoms. It is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural and electronic properties.

属性

IUPAC Name |

3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOVZBCCDYEKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356403 | |

| Record name | 3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489435-05-4 | |

| Record name | 3-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to ensure environmental compliance and cost-effectiveness.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.

Coupling Reactions: The phenyl rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxadiazole derivatives.

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as breast adenocarcinoma (MCF-7) and melanoma (MEL-8). For instance, compounds structurally related to this compound showed IC50 values ranging from 0.12 to 2.78 µM against these cell lines .

- Mechanism of Action : The mechanism involves inducing apoptosis in a dose-dependent manner. Flow cytometry assays have confirmed that these compounds can trigger programmed cell death in cancer cells.

Antimicrobial Activity

Beyond anticancer properties, oxadiazole derivatives have been explored for their antimicrobial activities. Some studies suggest that these compounds possess significant antibacterial and antifungal properties.

- Research Findings : Preliminary investigations have indicated that this compound can inhibit the growth of various pathogenic microorganisms. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition capabilities of oxadiazole derivatives.

- Inhibition Studies : The compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its pharmacological profile. This aspect is crucial for developing therapeutic agents targeting metabolic disorders or cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibit potent anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

- Molecular docking studies have provided insights into how these compounds interact with specific biological targets, enhancing our understanding of their mechanism of action and guiding future drug design .

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

相似化合物的比较

Similar Compounds

- 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

- 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

- 3-(4-Chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine substituents on the phenyl rings

生物活性

3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a compound that falls within the class of oxadiazoles, which are known for their diverse biological activities. This article provides a comprehensive examination of its biological activity, synthesis methods, and potential applications in drug discovery.

- Molecular Formula : CHBrClNO

- Molecular Weight : 335.58 g/mol

- CAS Number : 489435-05-4

Anticancer Properties

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including this compound, in exhibiting cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Other Oxadiazole Derivative A | U-937 | 0.12 - 2.78 | Apoptosis induction through p53 activation |

| Other Oxadiazole Derivative B | A549 | TBD | Cell cycle arrest |

Studies indicate that this compound can induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a mechanism involving the activation of apoptotic pathways through p53 expression and caspase activation .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring may inhibit certain pathways critical for cancer cell survival and proliferation .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under acidic or basic conditions.

- Introduction of Bromine and Chlorine Atoms : These halogen groups are introduced via bromination and chlorination reactions on phenyl rings.

Table 2: Synthetic Routes for Oxadiazole Derivatives

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Cyclization | Hydrazide + Carboxylic Acid Derivative |

| 2 | Bromination | Brominating Agents |

| 3 | Chlorination | Chlorinating Agents |

Case Studies

A notable case study evaluated the efficacy of various oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. Specifically, the presence of both bromine and chlorine atoms was found to synergistically enhance biological activity .

常见问题

Q. What are the recommended synthetic pathways for 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, and how can purity be optimized?

The compound is typically synthesized via cyclization of precursors such as amidoximes and acyl chlorides. A common method involves reacting 4-bromobenzamidoxime with 4-chlorobenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), followed by purification via column chromatography. Purity optimization requires careful control of stoichiometric ratios (e.g., 1:1.2 amidoxime-to-acyl chloride) and inert conditions to minimize side reactions. Post-synthesis, recrystallization in ethanol or acetonitrile enhances crystallinity and purity (>95%) .

Q. How should researchers handle safety concerns associated with this compound during laboratory experiments?

The compound is harmful via inhalation, skin contact, or ingestion. Safety protocols include:

- Use of fume hoods and PPE (gloves, lab coats, goggles).

- Storage in airtight containers away from light and moisture.

- Immediate neutralization of spills with sodium bicarbonate or activated carbon.

Refer to Material Safety Data Sheets (MSDS) for analogous oxadiazole derivatives for hazard mitigation strategies .

Q. What spectroscopic techniques are most effective for characterizing its molecular structure?

- 1H/13C NMR : Confirm aromatic substitution patterns (e.g., para-bromo and chloro groups) using deuterated DMSO or CDCl3.

- FT-IR : Identify oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 351.95 for C₁₄H₈BrClN₂O).

X-ray crystallography, as applied to structurally similar oxadiazoles, provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting reaction pathways and optimizing synthesis?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states, identifying energy barriers for cyclization steps. Software like Gaussian or ORCA enables virtual screening of solvent effects (e.g., THF vs. DCM polarity impacts yield). Reaction path search algorithms, combined with machine learning, predict optimal conditions (e.g., temperature, catalysts) to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- HPLC-MS Analysis : Detect low-abundance byproducts (e.g., uncyclized intermediates or bromine/chlorine displacement products).

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify stepwise vs. concerted mechanisms.

- Isotopic Labeling : Use ¹⁵N-labeled amidoximes to trace nitrogen incorporation into the oxadiazole ring.

Contradictions often arise from competing pathways (e.g., hydrolysis of acyl chlorides), which can be suppressed by using desiccants like molecular sieves .

Q. How does structural modification of the oxadiazole core influence its biological or material science applications?

- Bioactivity : Replace bromo/chloro groups with electron-withdrawing substituents (e.g., NO₂) to enhance antimicrobial or anticancer activity.

- Material Properties : Introduce π-conjugated substituents (e.g., thiophene) to tune electronic properties for OLED or sensor applications.

Structure-activity relationship (SAR) studies require combinatorial synthesis and high-throughput screening, guided by crystallographic data to correlate substituent positioning with functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。